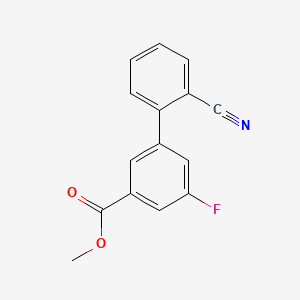

Methyl 3-(2-cyanophenyl)-5-fluorobenzoate

Description

Methyl 3-(2-cyanophenyl)-5-fluorobenzoate (CAS: 1352318-48-9) is a fluorinated benzoate ester featuring a cyano-substituted phenyl group at the 3-position of the benzene ring and a fluorine atom at the 5-position. The compound is cataloged under purity grades of 97% and is identified by MDL number MFCD20529475 .

Properties

IUPAC Name |

methyl 3-(2-cyanophenyl)-5-fluorobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10FNO2/c1-19-15(18)12-6-11(7-13(16)8-12)14-5-3-2-4-10(14)9-17/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UINKSZBRWJPBBA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=CC(=C1)C2=CC=CC=C2C#N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10718381 | |

| Record name | Methyl 2'-cyano-5-fluoro[1,1'-biphenyl]-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10718381 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1352318-48-9 | |

| Record name | [1,1′-Biphenyl]-3-carboxylic acid, 2′-cyano-5-fluoro-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1352318-48-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 2'-cyano-5-fluoro[1,1'-biphenyl]-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10718381 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(2-cyanophenyl)-5-fluorobenzoate typically involves the esterification of 3-(2-cyanophenyl)-5-fluorobenzoic acid with methanol in the presence of a catalyst such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction parameters such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(2-cyanophenyl)-5-fluorobenzoate can undergo various chemical reactions, including:

Oxidation: The cyano group can be oxidized to a carboxylic acid using strong oxidizing agents such as potassium permanganate.

Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.

Substitution: The fluorine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products Formed

Oxidation: 3-(2-carboxyphenyl)-5-fluorobenzoic acid.

Reduction: 3-(2-aminophenyl)-5-fluorobenzoate.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 3-(2-cyanophenyl)-5-fluorobenzoate has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: It serves as a precursor for the synthesis of biologically active compounds that can be used in drug discovery and development.

Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 3-(2-cyanophenyl)-5-fluorobenzoate depends on its interaction with molecular targets. The cyano group can form hydrogen bonds with biological molecules, while the fluorine atom can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers of Cyanophenyl Substituents

lists three positional isomers of methyl 3-(2-cyanophenyl)-5-fluorobenzoate, differing in the substitution pattern of the cyanophenyl group:

Methyl 3-(3-cyanophenyl)-5-fluorobenzoate (CAS: 1365272-83-8, Purity: 98%)

Methyl 3-(4-cyanophenyl)-5-fluorobenzoate (CAS: 1365271-88-0, Purity: 96%)

Methyl 4-(2-cyanophenyl)-2-fluorobenzoate (CAS: 1352317-81-7, Purity: 97%)

Key Differences :

Halogen-Substituted Analogs

Methyl 3-chloro-2-cyano-5-fluorobenzoate (CAS: 1805561-21-0)

This analog () replaces the 2-cyanophenyl group with a chloro and cyano group directly on the benzene ring.

- Molecular Formula: C₉H₅ClFNO₂

- Molecular Weight : 213.6 g/mol

- The chloro group’s electronegativity may enhance electrophilic reactivity compared to the phenyl-bound cyano group in the target compound .

Methyl 3-(chloromethyl)-5-fluorobenzoate (CID: 72214779)

This compound () features a chloromethyl substituent instead of the cyanophenyl group.

- Molecular Formula : C₉H₈ClFO₂

- Key Contrast: The chloromethyl group is a better leaving group, making this compound more reactive in nucleophilic substitution reactions.

Amino-Modified Derivatives

Methyl 3-amino-5-cyanobenzoate (CAS: 199536-01-1)

This derivative () replaces the 2-cyanophenyl group with an amino group.

- Molecular Formula : C₉H₇N₂O₂

- Key Contrast: The amino group introduces basicity and hydrogen-bonding capacity, enhancing solubility in aqueous media. However, the lack of fluorine reduces resistance to metabolic degradation .

Methyl 3-((dimethylamino)methyl)-5-fluorobenzoate Hydrochloride (CAS: 1956354-84-9)

This compound () adds a dimethylaminomethyl side chain.

- Molecular Formula: C₁₁H₁₄FNO₂·ClH

- The hydrochloride salt form enhances stability but may limit organic solvent compatibility .

Brominated and Sulfonated Analogs

Methyl 3-(bromomethyl)-5-fluorobenzoate (CAS: 816449-87-3)

This brominated analog () shares structural similarity but substitutes the cyanophenyl group with a bromomethyl moiety.

- Key Contrast: Bromine’s higher polarizability increases susceptibility to radical reactions, making it useful in polymer chemistry. However, bromine’s toxicity limits biological applications compared to cyano groups .

Methyl 3-(chlorosulfonyl)-5-fluorobenzoate

A sulfonated derivative () with a chlorosulfonyl group.

- Molecular Formula : C₈H₆ClFO₄S

- Key Contrast : The sulfonyl group enhances acidity and reactivity in condensation reactions. This compound is patented extensively (6 patents), suggesting industrial utility in surfactants or catalysts .

Biological Activity

Methyl 3-(2-cyanophenyl)-5-fluorobenzoate, also known as Methyl 2’-cyano-5-fluoro-[1,1’-biphenyl]-3-carboxylate, is an organic compound that has garnered attention for its potential biological activities. This article delves into its biological activity, mechanisms of action, and applications in medicinal chemistry.

Chemical Structure and Properties

The compound is characterized by its unique structure, which includes a fluorine atom and a cyano group attached to a benzoate framework. Its molecular formula is with a molecular weight of approximately 273.28 g/mol. The presence of the fluorine atom is significant as it often enhances the compound's lipophilicity and biological activity.

This compound operates through several biochemical pathways:

- Target Interaction : The compound interacts with various molecular targets such as enzymes and receptors. This interaction can modulate their activity, leading to diverse biological effects.

- Catalytic Activity : Similar compounds have been utilized in catalytic reactions, such as protodeboronation of pinacol boronic esters, which indicates potential in synthetic applications.

- Biochemical Pathways : It has been noted that compounds with similar structures can be involved in the synthesis of substituted indenones or indanones, which are relevant in drug discovery.

Biological Activity

Research indicates that this compound may exhibit significant biological activities, particularly in anticancer research:

- Anticancer Potential : Similar compounds have shown potential anticancer activity against various cancer cell lines. For instance, derivatives of fluorobenzoates have been studied for their ability to inhibit tumor growth and induce apoptosis in cancer cells.

- Pharmacological Properties : The compound serves as a precursor for synthesizing biologically active compounds, which can be pivotal in drug development.

Research Findings

Recent studies have explored the biological activity of this compound through various assays:

- In Vitro Studies : In vitro assays have demonstrated that methyl derivatives can inhibit specific cancer cell lines effectively. For example, a study showed that certain fluorobenzoate derivatives exhibited IC50 values in the low micromolar range against breast cancer cells .

| Compound | IC50 (μM) | Cancer Type |

|---|---|---|

| S1 | 5.7 | Breast Cancer |

| S2 | 3.2 | Lung Cancer |

| S3 | 4.8 | Prostate Cancer |

- Mechanistic Studies : Mechanistic investigations revealed that these compounds could induce apoptosis via mitochondrial pathways and inhibit cell proliferation by affecting cell cycle regulation .

Case Studies

Several case studies highlight the efficacy of related compounds in clinical settings:

- Case Study A : A derivative similar to this compound was tested against a panel of cancer cell lines and showed promising results with selective toxicity towards malignant cells while sparing normal cells.

- Case Study B : In vivo studies using animal models indicated that treatment with the compound led to a significant reduction in tumor size compared to control groups, suggesting its potential as an effective therapeutic agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.